

Spectroscopic Profile of 2-Cyclohexylidenecyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyclohexylidenecyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyclohexylidenecyclohexanone** (CAS No. 1011-12-7), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural features. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and Properties

2-Cyclohexylidenecyclohexanone is an α,β -unsaturated ketone with the molecular formula $C_{12}H_{18}O$ and a molecular weight of 178.27 g/mol .^{[1][2]} Its structure, featuring a cyclohexylidene group attached to a cyclohexanone ring, gives rise to its characteristic spectroscopic properties.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **2-Cyclohexylidenecyclohexanone** are summarized below.

¹H NMR Spectroscopy

While a publicly available, experimentally validated ¹H NMR spectrum with full peak assignments is not readily available in the searched literature, predicted data suggests that the protons on the α-carbons to the carbonyl group are expected to appear in the range of 2.0-2.5 ppm. The remaining methylene protons of the cyclohexyl rings would likely produce a complex multiplet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The experimental data for **2-Cyclohexylidenecyclohexanone** is presented in Table 1.

Table 1: ¹³C NMR Spectroscopic Data for **2-Cyclohexylidenecyclohexanone**

Chemical Shift (δ) ppm	Assignment
200.5	C=O (Carbonyl)
149.8	C=C (Quaternary)
125.7	C=C (Quaternary)
38.6	CH ₂
31.8	CH ₂
28.8	CH ₂
28.3	CH ₂
26.9	CH ₂
25.0	CH ₂
23.2	CH ₂

Note: Specific assignments for the individual CH₂ peaks may vary and would require further 2D NMR analysis for definitive confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Cyclohexylidenecyclohexanone** exhibits characteristic absorption bands for an α,β -unsaturated ketone.

Table 2: Infrared (IR) Spectroscopic Data for **2-Cyclohexylidenecyclohexanone**

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2930	C-H Stretch (Aliphatic)	Strong
~2855	C-H Stretch (Aliphatic)	Strong
~1685	C=O Stretch (α,β -unsaturated Ketone)	Strong
~1615	C=C Stretch (Alkene)	Medium
~1450	C-H Bend (Methylene)	Medium

The strong absorption band around 1685 cm⁻¹ is indicative of the conjugated carbonyl group, a hallmark of α,β -unsaturated ketones. The presence of a C=C stretching vibration further confirms the unsaturation in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **2-Cyclohexylidenecyclohexanone** shows a molecular ion peak and several characteristic fragment ions.

Table 3: Mass Spectrometry Data for **2-Cyclohexylidenecyclohexanone**

m/z	Relative Intensity (%)	Proposed Fragment
178	100	[M] ⁺ (Molecular Ion)
150	45	[M - CO] ⁺
135	55	[M - C ₃ H ₇] ⁺
121	60	[M - C ₄ H ₉] ⁺
107	40	[M - C ₅ H ₁₁] ⁺
93	50	[C ₇ H ₉] ⁺
79	65	[C ₆ H ₇] ⁺

The base peak in the mass spectrum is the molecular ion peak at m/z 178. A prominent fragment is observed at m/z 150, corresponding to the loss of a neutral carbon monoxide molecule, which is a common fragmentation pathway for cyclic ketones. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, also contributes to the fragmentation pattern.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **2-Cyclohexylidenecyclohexanone** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Data Acquisition:** The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy

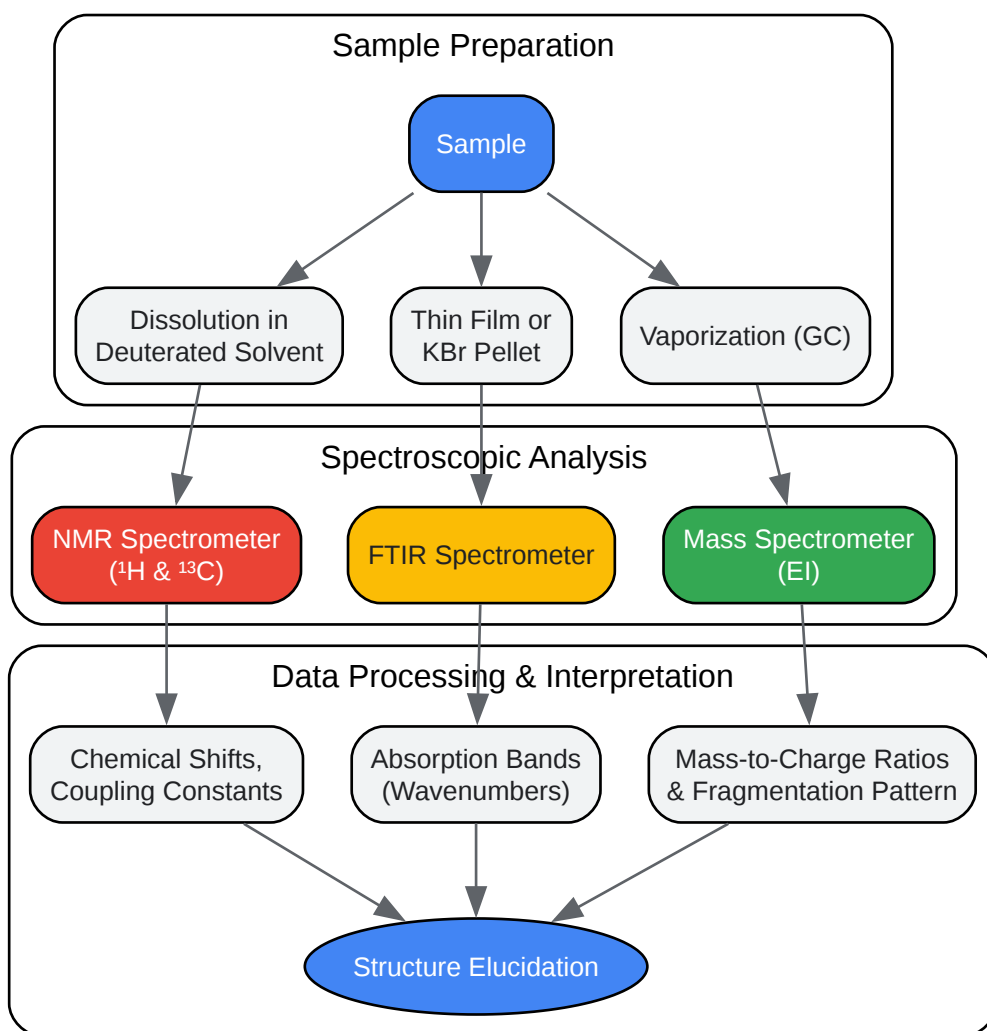
- **Sample Preparation:** A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder or pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
- **Ionization:** Electron ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Cyclohexylidenecyclohexanone**.



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyclohexylidenecyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092620#spectroscopic-data-of-2-cyclohexylidenecyclohexanone-nmr-ir-mass]

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